molecular formula C11H7FN2O3 B11876806 2-(3-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 1315361-01-3

2-(3-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B11876806
CAS No.: 1315361-01-3
M. Wt: 234.18 g/mol
InChI Key: BYCMVNZSFKRBCR-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-fluorobenzaldehyde with urea and ethyl acetoacetate under acidic conditions to form the pyrimidine ring. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(3-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activity.

    Industrial Applications: The compound is explored for its use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.

    2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: The fluorine atom is positioned differently, affecting its reactivity and binding properties.

Uniqueness

2-(3-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its electronic properties and reactivity. This unique structure makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

1315361-01-3

Molecular Formula

C11H7FN2O3

Molecular Weight

234.18 g/mol

IUPAC Name

2-(3-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H7FN2O3/c12-7-3-1-2-6(4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15)

InChI Key

BYCMVNZSFKRBCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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